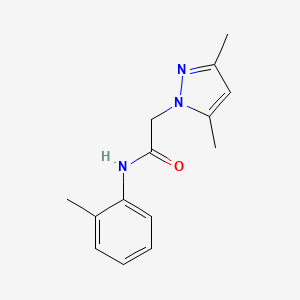![molecular formula C18H24N2O2 B6632991 N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B6632991.png)
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as an analgesic drug. ABT-594 belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties in animal models.
作用機序
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide acts as an agonist at nicotinic acetylcholine receptors, which are found throughout the nervous system. The activation of these receptors leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of pain perception.
Biochemical and Physiological Effects
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been shown to produce potent analgesic effects in animal models, with a mechanism of action that is distinct from other analgesic drugs. N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been shown to produce a range of other effects, including the release of several neurotransmitters and the modulation of ion channels.
実験室実験の利点と制限
One advantage of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide for lab experiments is its potent analgesic effects, which make it a useful tool for studying pain perception. However, N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been shown to produce a range of other effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for the study of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide. One area of interest is the development of more selective nicotinic acetylcholine receptor agonists, which may have fewer side effects than N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide. Another area of interest is the development of new analgesic drugs that target different mechanisms of pain perception, which may be more effective than N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide for certain types of pain. Finally, the study of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide may continue to provide insights into the complex mechanisms of pain perception and the regulation of neurotransmitter release in the nervous system.
合成法
The synthesis of N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide involves several steps, including the preparation of the starting materials and the coupling of the two key components. The starting materials are 4-methylpiperidine and cyclobutanecarboxylic acid, which are reacted to form the corresponding amide. This amide is then coupled with a phenyl carbamate to form N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide.
科学的研究の応用
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has been extensively studied for its potential as an analgesic drug, particularly for the treatment of chronic pain. Animal studies have shown that N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has potent analgesic effects, with a mechanism of action that is distinct from other analgesic drugs. N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has also been studied for its potential as a treatment for nicotine addiction, due to its activity at nicotinic acetylcholine receptors.
特性
IUPAC Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-9-11-20(12-10-13)18(22)15-7-2-3-8-16(15)19-17(21)14-5-4-6-14/h2-3,7-8,13-14H,4-6,9-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZFXHMSWZWYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclobutanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)

![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)

![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![tert-butyl N-[(3-formyl-4-hydroxyphenyl)methyl]carbamate](/img/structure/B6632981.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)

![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
